

Application Notes and Protocols for Generating an ADAM20 Knockout Mouse Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adam-20-S

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Introduction

A Disintegrin and Metalloproteinase 20 (ADAM20) is a testis-specific, membrane-anchored protein belonging to the ADAM family of metalloproteases.[1][2] Members of this family are involved in a variety of cellular processes, including cell-cell and cell-matrix interactions, fertilization, and muscle development.[3] ADAM20 is structurally related to sperm fertilins and is implicated in sperm maturation and the crucial events of sperm-egg binding and fusion during fertilization.[4][5] In humans, a variant in the ADAM20 gene has been associated with a sperm-egg fusion disorder, highlighting its potential importance in male fertility.[4] However, studies in mice suggest a more complex picture, with a triple knockout of Adam20, Adam25, and Adam39 resulting in no discernible impact on male fertility, pointing towards possible functional redundancy among these related proteins.[5]

The generation of a specific ADAM20 knockout mouse model is a critical step to dissect its precise biological function, differentiate its role from other ADAM family members, and to validate it as a potential target for fertility-related drug development. This document provides a comprehensive guide for creating and validating an ADAM20 knockout mouse model using CRISPR-Cas9 technology.

Data Presentation

As no dedicated study on a single ADAM20 knockout mouse model with detailed quantitative data has been published, the following tables provide a template for the types of data that should be collected and analyzed when characterizing a newly generated ADAM20 knockout mouse line. Data from a study on a triple knockout of Adam20, Adam25, and Adam39 showed no significant differences in the presented parameters compared to wild-type mice.^[5]

Table 1: Fertility Assessment of Male Mice

Parameter	Wild-Type (WT)	Heterozygous (HET)	Homozygous Knockout (KO)
Number of Mating Pairs			
Pregnancy Rate (%)			
Average Litter Size			
Gestation Period (days)			
Number of Pups per Litter			

Table 2: Sperm Analysis

Parameter	Wild-Type (WT)	Heterozygous (HET)	Homozygous Knockout (KO)
Sperm Concentration (x 10 ⁶ /mL)			
Total Motility (%)			
Progressive Motility (%)			
Normal Morphology (%)			
Acrosome Reaction Rate (%)			

Table 3: Testis and Epididymis Analysis

Parameter	Wild-Type (WT)	Heterozygous (HET)	Homozygous Knockout (KO)
Body Weight (g)			
Testis Weight (mg)			
Testis/Body Weight Ratio (%)			
Epididymis Weight (mg)			

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Generation of ADAM20 Knockout Mice

This protocol outlines the generation of ADAM20 knockout mice using the CRISPR-Cas9 system.

1. sgRNA Design and Synthesis:

- Identify the mouse Adam20 gene sequence from a genomic database (e.g., Ensembl: ENSMUSG00000039775).
- Design at least two single guide RNAs (sgRNAs) targeting an early exon of the Adam20 gene to maximize the probability of generating a loss-of-function allele. Online design tools such as CRISPRscan or Synthego's design tool can be used to predict on-target efficiency and potential off-target effects.
- Synthesize the designed sgRNAs.

2. Preparation of Injection Mix:

- Prepare a microinjection mix containing Cas9 mRNA and the synthesized sgRNAs in an appropriate injection buffer.

3. Microinjection into Mouse Zygotes:

- Harvest zygotes from superovulated female mice.
- Microinject the Cas9/sgRNA mix into the pronucleus or cytoplasm of the fertilized eggs.
- Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

4. Identification of Founder Mice:

- After birth, screen the resulting pups for the presence of mutations in the Adam20 gene by PCR amplification of the target region followed by Sanger sequencing.
- Founder mice with desired mutations (insertions/deletions leading to frameshifts) are then used for subsequent breeding.

Protocol 2: Genotyping of ADAM20 Knockout Mice

This protocol describes the identification of wild-type, heterozygous, and homozygous knockout mice.

1. Genomic DNA Extraction:

- Collect a small piece of tail or ear tissue from each mouse.
- Extract genomic DNA using a standard DNA extraction kit or protocol.

2. PCR Amplification:

- Design PCR primers flanking the targeted region of the Adam20 gene. A three-primer PCR strategy can be employed to distinguish between wild-type and knockout alleles in a single reaction.
- Perform PCR using the extracted genomic DNA as a template.

3. Gel Electrophoresis:

- Analyze the PCR products by agarose gel electrophoresis. The size of the amplified fragments will indicate the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).

4. Southern Blot Analysis (for confirmation):

- Probe Design: Design a 500-1000 bp DNA probe that binds to a region of the Adam20 gene outside of the targeted sequence. The probe should be unique and not contain repetitive sequences.
- Genomic DNA Digestion: Digest genomic DNA from wild-type, heterozygous, and knockout mice with a suitable restriction enzyme that will produce different sized fragments for the wild-type and knockout alleles upon hybridization with the probe.
- Electrophoresis and Transfer: Separate the digested DNA on an agarose gel and transfer it to a nylon membrane.
- Hybridization and Detection: Hybridize the membrane with a labeled probe and detect the resulting bands. The pattern of bands will confirm the genotype of the mice.

Protocol 3: Western Blot Analysis of ADAM20 Protein Expression

This protocol is for verifying the absence of ADAM20 protein in knockout mice.

1. Protein Extraction:

- Dissect testes from wild-type, heterozygous, and homozygous knockout mice.
- Homogenize the tissue in lysis buffer containing protease inhibitors to extract total protein.
- Determine the protein concentration of the lysates.

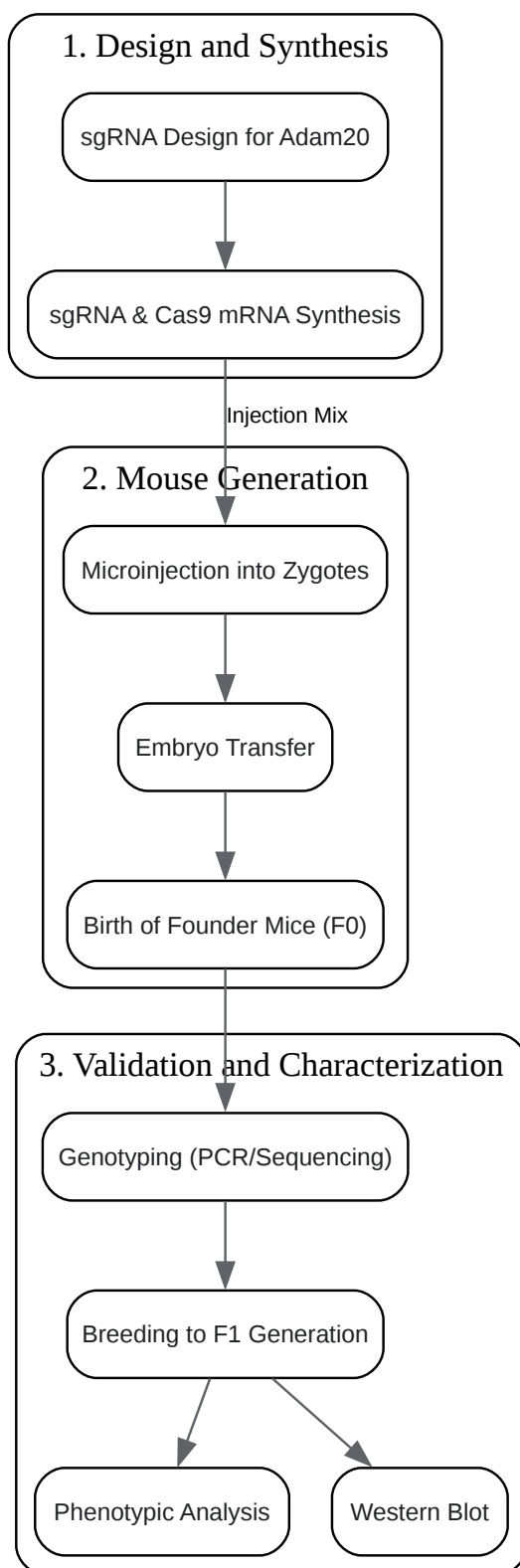
2. SDS-PAGE and Transfer:

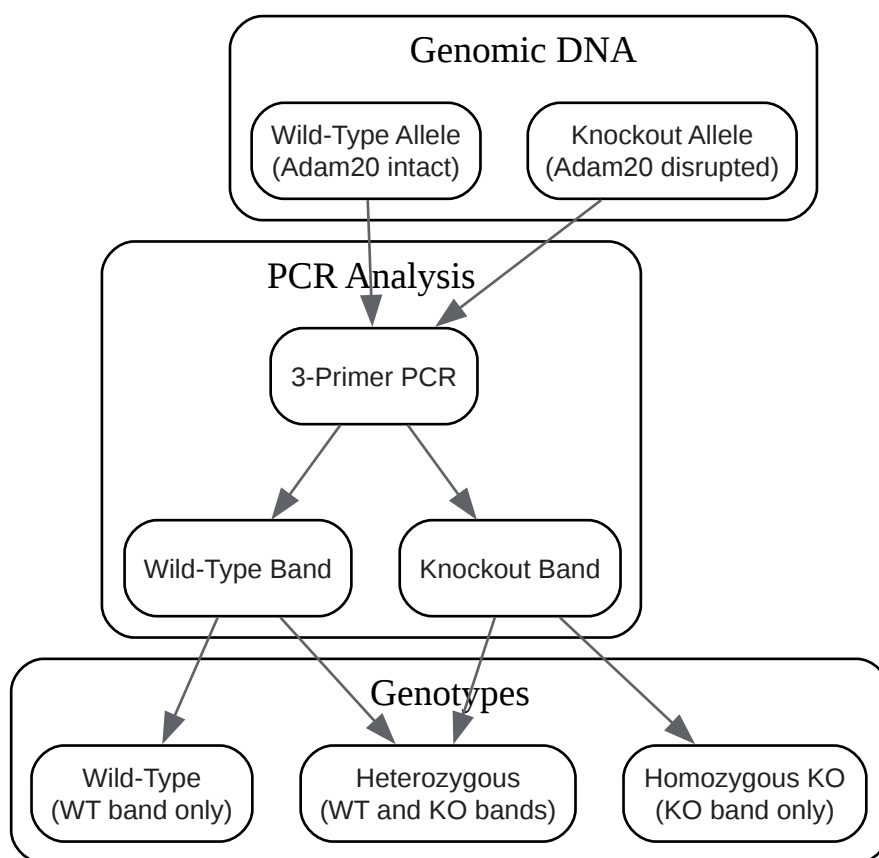
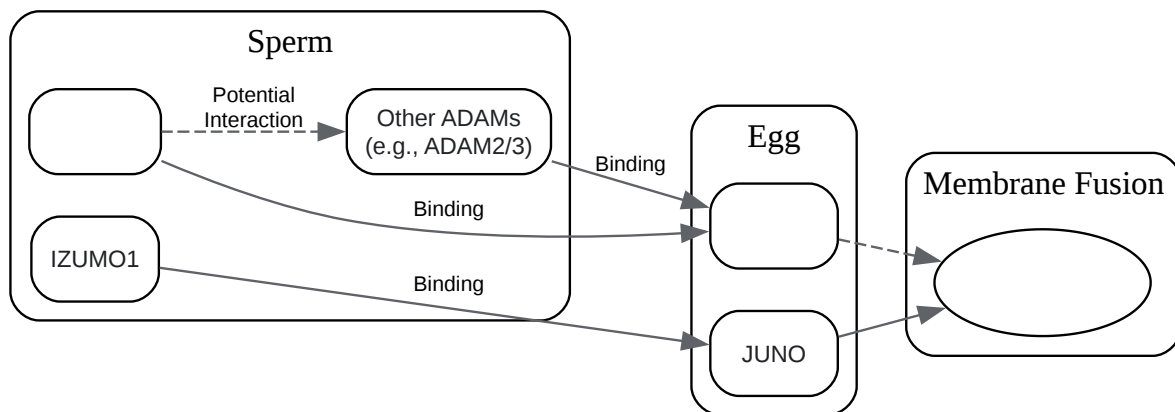
- Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for mouse ADAM20.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for ADAM20 in the knockout samples confirms the successful knockout at the protein level.

Visualizations





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